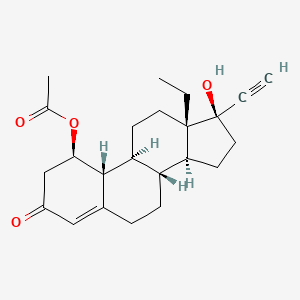
4,8-Dimethylnonanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-dimethylnonanoate is a branched-chain saturated fatty acid anion that is nonanoate with methyl branches at C-4 and C-8. Major species at pH 7.3. It is a branched-chain saturated fatty acid anion and a medium-chain fatty acid anion. It is a conjugate base of a 4,8-dimethylnonanoic acid.
Aplicaciones Científicas De Investigación
Cyclization Studies : The cyclization of 4,8-dimethylnona-3,7-dienoic acid (homogeranic acid) in the presence of stannic chloride has been studied, leading to the production of trans- and cis-hexahydro-4,4,7a-trimethyl-2(3H)benzofuranone. This indicates a potential application in organic synthesis and chemical transformations (A. Saito et al., 1978).
Biosynthesis in Plants : Research on higher plants has shown that the C11 homoterpene 4,8-dimethylnona-1,3,7-triene originates from oxidative degradation of nerolidol or geranylacetone. This highlights its role in plant biochemistry and potential applications in understanding plant metabolic pathways (W. Boland et al., 1998).
Pheromone Biosynthesis : 4,8-Dimethyldecanal has been identified as an aggregation pheromone in Tribolium castaneum (red flour beetle), with studies focusing on its biosynthesis through the fatty acid pathway. This could be significant in pest control research (Junheon Kim et al., 2005).
Role in Fatty Acid Oxidation : Research has demonstrated the presence of 4,8-dimethylnonanoyl-CoA thioesterase activity in rat liver peroxisomes, involved in the chain shortening of certain fatty acids. This suggests its importance in studying metabolic diseases and mitochondrial function (R. Ofman et al., 2002).
Antifilarial Agent : A study reported the development of a novel class of antifilarial agent, 4,7-dimethyl-3,4,7,8-tetrahydro-3λ6-[1,2]thiazino[4,3-f]quinoline-3,3,8-trione, demonstrating potency against the filarial parasite Setaria cervi. This could be crucial in developing new treatments for filariasis (Suprabhat Mukherjee et al., 2018).
Propiedades
Fórmula molecular |
C11H21O2- |
|---|---|
Peso molecular |
185.28 g/mol |
Nombre IUPAC |
4,8-dimethylnonanoate |
InChI |
InChI=1S/C11H22O2/c1-9(2)5-4-6-10(3)7-8-11(12)13/h9-10H,4-8H2,1-3H3,(H,12,13)/p-1 |
Clave InChI |
VZPIUNDOWLDCTC-UHFFFAOYSA-M |
SMILES canónico |
CC(C)CCCC(C)CCC(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



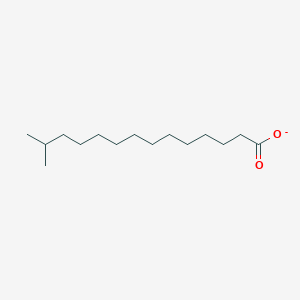
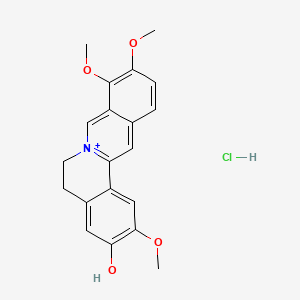
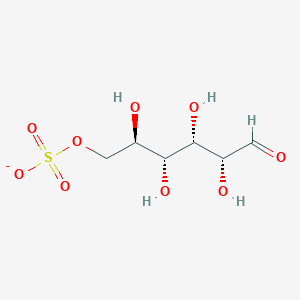

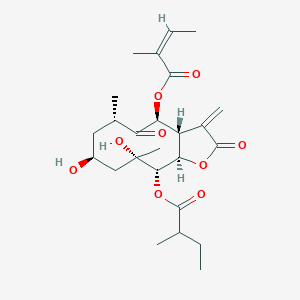


![[(2R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] hydrogen phosphate](/img/structure/B1259432.png)
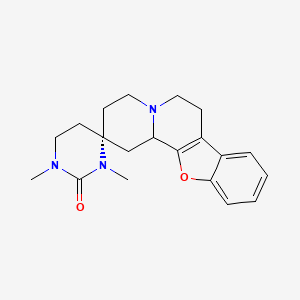
![(9R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1259436.png)
